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Compound of Interest

Compound Name: PARAPLAST PLUS

Cat. No.: B1176158

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of PARAPLAST PLUS for
embedding biological tissues for microtomy. This document outlines the properties of
PARAPLAST PLUS, detailed protocols for tissue processing and sectioning, and
troubleshooting guidance to ensure the generation of high-quality histological sections for
research and development applications.

Introduction to PARAPLAST PLUS

PARAPLAST PLUS is a premium embedding medium composed of a refined mixture of highly
purified paraffin and plastic polymers, with the addition of a small percentage of dimethyl
sulfoxide (DMSOQ).[1] This unique formulation offers several advantages over standard paraffin
waxes, including enhanced infiltration of tissues, particularly large or dense specimens.[1][2]
The presence of DMSO facilitates faster penetration of the embedding medium, potentially
reducing processing times.[3][4] PARAPLAST PLUS is designed to provide excellent tissue
support, resulting in minimal compression and wrinkle-free sections with good ribbon continuity,
even at thicknesses as low as 2 to 4 microns.[1][3][4] Its melting point is typically around 56°C.

[3]

Key Applications

PARAPLAST PLUS is particularly recommended for:
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» Large or dense tissue specimens that are difficult to infiltrate with standard paraffin.[1][2]
o Tissues where superior morphological preservation is critical.

o Applications requiring the generation of thin, serial sections for detailed microscopic analysis.

[1][3]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for tissue processing
and microtomy using PARAPLAST PLUS. These values should be considered as starting
points and may require optimization based on tissue type and specific experimental

requirements.

Table 1: Tissue Processing Parameters
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Duration .
. Duration
Concentrati  (for Temperatur
Step Reagent . . (for larger
on biopsies/sm
. tissues)
all tissues)
10% Neutral
o Room
Fixation Buffered 10% 4 - 8 hours 8 - 24 hours
) Temperature
Formalin
) 30-60 Room
Dehydration Ethanol 70% ) 1-2hours
minutes Temperature
30 - 60 Room
Ethanol 80% ) 1-2 hours
minutes Temperature
30-60 Room
Ethanol 95% ) 1- 2 hours
minutes Temperature
2 changes,
2 changes, 1- Room
Ethanol 100% 30-60
) 2 hours each Temperature
minutes each
2 changes,
) Xylene (or 2 changes, 1- Room
Clearing ) 100% 30-60
substitute) ) 2 hours each Temperature
minutes each
o PARAPLAST 2 changes, 1- 2 changes, 2-
Infiltration - 56 - 60°C
PLUS 2 hours each 4 hours each

Table 2: Microtomy and Sectioning Parameters
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Parameter

Recommended Value

Notes

PARAPLAST PLUS Melting

Avoid temperatures above

) 56°C 62°C to prevent damage to
Point .
additives.
o Should be 2-4°C above the
Infiltration Temperature 56 - 60°C ) )
melting point of the wax.
) Work quickly to prevent
Embedding Temperature ~60°C

premature hardening.

Block Cooling Temperature

4°C or on a cold plate

Ensures uniform solidification

for optimal sectioning.

Can achieve down to 2 um

Microtome Section Thickness 2-10 um with excellent ribbon continuity.
[1][3]
o ) To expose the full face of the
Trimming Thickness 10 - 30 pm i
tissue.[2]
Should be 5-10°C below the
Water Bath Temperature 40 - 45°C ] ]
melting point of the wax.
Optimize for your microtome
Blade Clearance Angle 3 - 8 degrees

and blade type.

Experimental Protocols

Protocol 1: Tissue Processing and Embedding with
PARAPLAST PLUS

This protocol outlines the steps for fixing, dehydrating, clearing, and infiltrating tissues for
embedding in PARAPLAST PLUS.

1. Fixation:

» Immediately after collection, immerse tissue specimens in at least 10 times their volume of
10% neutral buffered formalin.
» Fix for 4-24 hours at room temperature, depending on the size and type of tissue.

© 2025 BenchChem. All rights reserved.

4/12

Tech Support


https://www.tedpella.com/Embedding_html/Tissue_Embedding_Media.aspx
https://www.emsdiasum.com/embedding-media
https://biomedizin.unibas.ch/fileadmin/user_upload/biomedizin/core_facilities/histology/Guides/Paraffin_methods.pdf
https://www.benchchem.com/product/b1176158?utm_src=pdf-body
https://www.benchchem.com/product/b1176158?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

2. Dehydration:

e Wash the fixed tissue in running tap water for 30 minutes.

e Process the tissue through a graded series of ethanol solutions to remove water:
e 70% Ethanol: 30 minutes to 2 hours

e 80% Ethanol: 30 minutes to 2 hours

e 95% Ethanol: 30 minutes to 2 hours

e 100% Ethanol: Two changes of 30 minutes to 2 hours each.

3. Clearing:

o Immerse the dehydrated tissue in a clearing agent, such as xylene or a xylene substitute, to
remove the ethanol.
o Perform two changes of the clearing agent for 30 minutes to 2 hours each.

4. Infiltration with PARAPLAST PLUS:

¢ Pre-melt the PARAPLAST PLUS pellets in a paraffin oven at 56-60°C.

o Transfer the cleared tissue into the first bath of molten PARAPLAST PLUS for 1-4 hours.

o Transfer the tissue into a second bath of fresh, molten PARAPLAST PLUS for 1-4 hours to
ensure complete removal of the clearing agent. For dense tissues, a third change may be
beneficial.

5. Embedding:

e Select an appropriately sized embedding mold.

« Fill the mold with molten PARAPLAST PLUS.

» Using warm forceps, transfer the infiltrated tissue into the mold.
» Orient the tissue in the desired plane for sectioning.

o Carefully place an embedding cassette on top of the mold.

o Top up the cassette with molten PARAPLAST PLUS.

e Place the entire assembly on a cold plate or at 4°C to solidify.

Protocol 2: Microtomy of PARAPLAST PLUS Embedded
Tissues
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This protocol details the steps for sectioning PARAPLAST PLUS blocks and mounting the
sections on microscope slides.

. Preparation:

Ensure the microtome is clean and the blade is sharp and securely clamped.

Set the desired section thickness, typically between 4-6 um.

Prepare a water bath with distilled water at 40-45°C.

Cool the PARAPLAST PLUS block on a cold plate or ice for 10-15 minutes before
sectioning.

. Trimming:

Mount the cooled block in the microtome chuck.
Trim the block until the full face of the tissue is exposed. The trimming thickness is typically
set between 10-30 pm.[2]

. Sectioning:

With a smooth and consistent motion, rotate the microtome handwheel to generate a ribbon
of sections.
Use fine-tipped forceps or a fine brush to guide the ribbon away from the blade.

. Floating and Mounting:

Carefully transfer the ribbon to the surface of the warm water bath to allow it to flatten and
expand.

Separate individual sections using a dissecting needle if necessary.

Bring a clean, labeled microscope slide vertically up to the desired section from underneath.
Lift the slide out of the water at an angle, ensuring the section is flat and correctly positioned
on the slide.

. Drying:

Place the slides on a slide warmer at 37-42°C overnight, or for at least 30-60 minutes, to
adhere the sections to the slide and remove any remaining water.
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Protocol 3: Deparaffinization and Rehydration for
Staining

This protocol describes the removal of PARAPLAST PLUS from the tissue sections prior to
staining.

1. Deparaffinization:

e Immerse the slides in two changes of xylene (or a suitable substitute) for 5-10 minutes each
to dissolve the paraffin.[5][6]

2. Rehydration:

o Transfer the slides through a descending series of ethanol concentrations to rehydrate the
tissue:

e 100% Ethanol: Two changes of 3-5 minutes each.

e 95% Ethanol: 3-5 minutes.

e 70% Ethanol: 3-5 minutes.

e Rinse the slides in running tap water for 5 minutes.

e The sections are now ready for the desired staining protocol.

Visualized Workflows and Logical Relationships

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b1176158?utm_src=pdf-body
https://www.nsh.org/blogs/natalie-paskoski/2020/05/05/microtomy-troubleshooting-tips
https://validate.perfdrive.com/?ssa=e4b7e897-ca16-4d89-af3b-f1e7e5ac5a96&ssb=31357273253&ssc=https%3A%2F%2Fstormwater.pca.state.mn.us%2Fdesign_criteria_for_infiltration&ssi=e49f83c5-dkd2-4fe6-9322-d685084d44f1&ssk=botmanager_support@radware.com&ssm=75111741476752539107790662604998&ssn=289843c571a11e45f9ed925ce02a8831371c4bf53dee-5379-4e10-8bddb3&sso=356b933b-50d93d013cd6e4a0025b701fa989ad07bfe5af6b712cb841&ssp=69676309991765889759176584400814463&ssq=07315041579917164864115799402501571595385&ssr=MzguOTIuMjcuNzU=&sst=Mozilla/5.0%20(Macintosh;%20Intel%20Mac%20OS%20X%2010_15_7)%20AppleWebKit/537.36%20(KHTML,%20like%20Gecko)%20Chrome/122.0.0.0%20Safari/537.36&ssu=&ssv=&ssw=&ssx=eyJfX3V6bWYiOiI3ZjkwMDA0YmY1M2RlZS01Mzc5LTRlMTAtODMzYi01MGQ5M2QwMTNjZDYxLTE3NjU4MTU3OTk0MzMwLTAwMDliNjQ4YmFlMmVkOWE1MjQxMCIsInV6bXgiOiI3ZjkwMDBmODJkNmNkMC1lNGZmLTQ0N2EtOThmMi0xMmY3YzUzYzZiZDgxLTE3NjU4MTU3OTk0MzMwLWZjZjljMmY3NmMyODgwODgxMCIsInJkIjoic3RhdGUubW4udXMifQ==
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176158?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE iy & i

Tissue Processing

1. Fixation
(e.g., 10% NBF)

2. Dehydration
(Graded Ethanol Series)

3. Clearing
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Cool Block

Microtomy
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Overall workflow from tissue processing to staining preparation.
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Solutions

Potential Causes Dull Blade Replace or move blade

Winkled/Compressed Sectons | | check | Block too warm Cool block on ice

Cutting too fast ~ Reduce sectioning speed

Check _ Loose blade/block holder = Tighten clamps
Ll

Microtomy Problem | Thick/Thin Sections

}

Incorrect clearance angle Adjust angle

. . Paraffin too hard ~ Gently warm block (e.g., breathe on it)
Sections Do Not Form a Ribbon | |

Dull blade Replace or move blade

Incorrect clearance angle Adjust angle

Click to download full resolution via product page

Logical relationship for troubleshooting common microtomy issues.

Troubleshooting

Table 3: Common Microtomy Problems and Solutions with PARAPLAST PLUS
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Problem

Potential Cause(s)

Recommended Solution(s)

Wrinkled or Compressed

Sections

- Dull microtome blade- Block
is too warm- Sectioning too
quickly- Incorrect blade

clearance angle

- Use a new blade or move to
an unused section of the
current blade.- Cool the block
on ice or a cold plate for 10-15
minutes.- Use a slow,
consistent cutting speed.-
Adjust the blade clearance

angle (typically 3-8 degrees).

Thick and Thin Sections

- Loose blade or block holder-
Worn microtome parts-

Inconsistent cutting rhythm

- Ensure all clamps on the
microtome are securely
tightened.- The microtome may
require professional
maintenance.- Maintain a
steady, even rotation of the

handwheel.

Sections Do Not Form a
Ribbon

- Paraffin is too hard (block is
too cold)- Dull blade- Debris on
the blade edge- Incorrect

blade clearance angle

- Gently warm the block by
breathing on it; avoid
excessive heat.- Use a new,
sharp blade.- Clean the blade
edge with a soft brush or
cloth.- Adjust the blade

clearance angle.

Chatter or "Venetian Blinds" in

Section

- Block is too hard or over-
dehydrated- Loose
components in the microtome-
Blade clearance angle is too

large

- Rehydrate the block surface
with a moist cloth before
sectioning.- Tighten all clamps
and ensure the microtome is
on a stable surface.- Decrease

the blade clearance angle.

Splitting or Tearing of Sections

- Nicks in the blade edge- Hard
particles in the tissue (e.g.,
calcium)- Incomplete infiltration

of the tissue

- Move the blade to a new area
or replace it.- Surface decalcify
the block face if necessary.-
Re-process the tissue with

adequate infiltration times.
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By following these detailed protocols and troubleshooting guidelines, researchers, scientists,
and drug development professionals can consistently produce high-quality histological sections
from PARAPLAST PLUS embedded tissues, facilitating accurate and reliable downstream
analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Microtomy with
PARAPLAST PLUS Embedded Tissues]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1176158#microtomy-with-paraplast-plus-embedded-
tissues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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